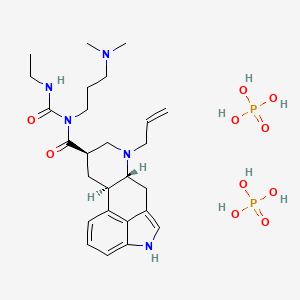

Cabergoline diphosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.

Aplicaciones Científicas De Investigación

Treatment of Hyperprolactinemia

Cabergoline is the first-line treatment for hyperprolactinemia due to its efficacy and tolerability. A study involving 455 patients demonstrated that cabergoline normalized prolactin levels in 86% of cases, with significant tumor shrinkage observed in patients with prolactinomas.

| Parameter | Results |

|---|---|

| Normalization of PRL Levels | 86% |

| Tumor Shrinkage | 67% |

| Side Effects | 13% (3.9% discontinued therapy) |

The median starting dose was 1.0 mg/week, which could be adjusted based on patient response .

Neuroprotective Effects

Research indicates that cabergoline possesses neuroprotective properties, particularly in conditions characterized by oxidative stress, such as neurodegenerative diseases. A study showed that cabergoline pretreatment significantly reduced neuronal death induced by oxidative agents like hydrogen peroxide.

| Experimental Condition | Cell Viability (%) |

|---|---|

| Control | 100% |

| H2O2 Treatment | <50% |

| Cabergoline + H2O2 | Significant dose-dependent increase |

This suggests potential applications in treating diseases like Parkinson's disease by mitigating oxidative damage to neurons .

Management of Cushing's Disease

Cabergoline has also been investigated for its effectiveness in managing Cushing's disease. Its ability to lower cortisol levels can provide symptomatic relief and improve quality of life for affected patients. In clinical settings, cabergoline has shown promise in reducing cortisol secretion and improving metabolic parameters .

Obesity and Metabolic Disorders

Emerging studies suggest that cabergoline may have applications in obesity management by modulating serum prolactin levels and influencing metabolic pathways. An intranasal formulation demonstrated reductions in body weight and adipose tissue mass in animal models, indicating a potential role in obesity treatment .

Lactation Inhibition

Cabergoline is utilized to inhibit lactation in specific clinical scenarios, such as stillbirth or abortion. A retrospective study highlighted its use in preventing lactation while considering the safety profile for mothers with underlying health conditions .

Case Study 1: Hyperprolactinemia Management

A cohort of 30 female patients with hyperprolactinemia treated with cabergoline reported normalization of prolactin levels within six weeks of starting therapy. The treatment was well-tolerated, with only a few experiencing mild side effects like nausea .

Case Study 2: Neuroprotection

In a laboratory setting, cultured cortical neurons were treated with cabergoline before exposure to oxidative stressors. Results indicated that cabergoline significantly preserved cell viability compared to controls, suggesting its potential utility in neurodegenerative disease management .

Case Study 3: Cushing's Disease

A patient with Cushing's disease showed marked improvement after initiating cabergoline therapy, with a notable reduction in cortisol levels and associated symptoms over three months .

Propiedades

Número CAS |

85329-89-1 |

|---|---|

Fórmula molecular |

C26H43N5O10P2 |

Peso molecular |

647.6 g/mol |

Nombre IUPAC |

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |

InChI |

InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1 |

Clave InChI |

QCSYJICXNUHBML-CGCNXJRXSA-N |

SMILES |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |

SMILES isomérico |

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |

SMILES canónico |

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |

Números CAS relacionados |

81409-90-7 (Parent) |

Sinónimos |

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea 1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate Cabaser Cabaseril cabergoline cabergoline diphosphate Dostinex FCE 21336 FCE-21336 Galastop |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.